
3-fluoro-4-methyl-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methyl-N-propylbenzamide is a chemical compound that belongs to the class of amides. It is also known as FMPB and has gained significant attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
3-fluoro-4-methyl-N-propylbenzamide has been used in various scientific research applications. It has been found to be a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. TRPV1 receptors are involved in the perception of pain and temperature, and their antagonism can be useful in the treatment of pain-related disorders. FMPB has also been used in the study of the role of TRPV1 receptors in the regulation of insulin secretion.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-methyl-N-propylbenzamide involves the binding of the compound to the TRPV1 receptor. This binding results in the inhibition of the receptor's activity, leading to a decrease in the perception of pain and temperature. FMPB has been found to be a competitive antagonist of the TRPV1 receptor, meaning that it competes with the receptor's natural ligands for binding to the receptor.
Biochemical and Physiological Effects:
3-fluoro-4-methyl-N-propylbenzamide has been found to have several biochemical and physiological effects. It has been shown to decrease the sensitivity of TRPV1 receptors to capsaicin, a natural ligand of the receptor. This decrease in sensitivity results in a decrease in the perception of pain and temperature. FMPB has also been found to inhibit insulin secretion in pancreatic beta-cells, suggesting a potential role in the regulation of glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-4-methyl-N-propylbenzamide has several advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool for studying the TRPV1 receptor's role in pain and temperature perception. Its competitive antagonist activity also allows for the investigation of the receptor's natural ligands. However, FMPB's inhibitory effect on insulin secretion limits its use in studies related to glucose homeostasis.
Orientations Futures
There are several future directions for the study of 3-fluoro-4-methyl-N-propylbenzamide. One area of interest is the development of novel TRPV1 receptor antagonists based on the structure of FMPB. These compounds could have improved potency and selectivity and could be useful in the treatment of pain-related disorders. Another area of interest is the investigation of FMPB's potential role in the regulation of other physiological processes, such as inflammation and cancer. Studies in these areas could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-fluoro-4-methyl-N-propylbenzamide involves the reaction of 3-fluoro-4-methylbenzoic acid with propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then refluxed in a solvent such as dichloromethane to obtain the final product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
3-fluoro-4-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPDZLCIFDHABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methyl-N-propylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7473931.png)

![N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)
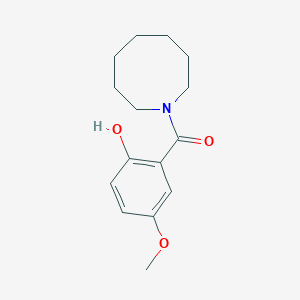

![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
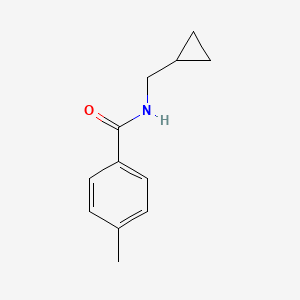
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
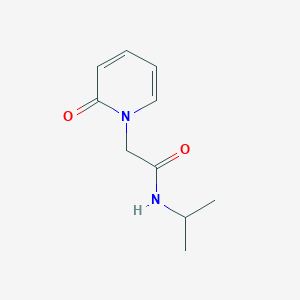
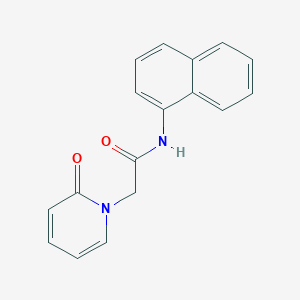
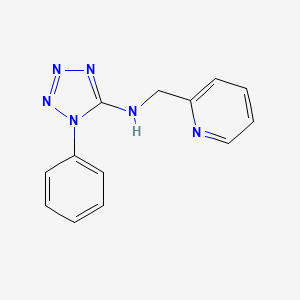
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)